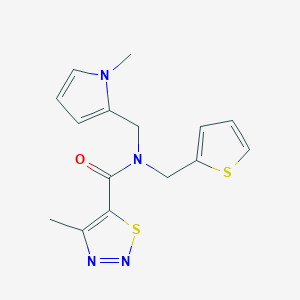![molecular formula C17H17F2N5O2 B2579992 [3-cyclopropyl-4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid CAS No. 1006445-13-1](/img/structure/B2579992.png)
[3-cyclopropyl-4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[3-cyclopropyl-4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid is a useful research compound. Its molecular formula is C17H17F2N5O2 and its molecular weight is 361.353. The purity is usually 95%.
BenchChem offers high-quality [3-cyclopropyl-4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [3-cyclopropyl-4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemistry of Hexasubstituted Pyrazolines
The compound [3-cyclopropyl-4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid falls within the category of highly substituted pyrazolines. Research on the synthesis and chemistry of hexasubstituted pyrazolines reveals the development of synthetic routes leading to pentasubstituted 2H-pyrazoles, which serve as key materials for synthesizing various series of highly substituted pyrazolines. These compounds exhibit significant potential for facile synthesis of hexasubstituted cyclopropanes upon thermolysis. Moreover, certain derivatives demonstrate effectiveness as oxygen-atom transfer reagents and provide insights into the synthesis of 3-hydroxy-1,2-dioxolanes through the thermal decomposition of hydroperoxy substituted pyrazolines. This area of research highlights the compound's relevance in exploring novel synthetic pathways and chemical transformations (Baumstark, Vásquez, & Mctush-Camp, 2013).
Pyrazolo[3,4-b]pyridine Kinase Inhibitors
The structure of [3-cyclopropyl-4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid showcases the versatility of the pyrazolo[3,4-b]pyridine scaffold in the design of kinase inhibitors. The scaffold's ability to interact with kinases through multiple binding modes makes it a valuable component in the design of inhibitors targeting a broad range of kinase enzymes. Patents covering the use of this scaffold in kinase inhibition underscore its significance in pharmaceutical research, suggesting its potential in developing new therapeutic agents (Wenglowsky, 2013).
Chemical Inhibitors of Cytochrome P450 Isoforms
Research into the chemical inhibition of cytochrome P450 isoforms in human liver microsomes has identified compounds with structures similar to [3-cyclopropyl-4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid as potent and selective inhibitors. These inhibitors play a crucial role in understanding drug-drug interactions and the metabolism of various pharmaceuticals, emphasizing the importance of this compound class in medicinal chemistry and pharmacokinetics (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
Antifungal Pharmacophore Sites
Investigations into the structure-activity relationships of compounds targeting the Fusarium oxysporum pathogen have highlighted the significance of pyrazole derivatives, including those structurally related to [3-cyclopropyl-4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid. These studies contribute to a deeper understanding of antifungal pharmacophore sites, showcasing the potential of these compounds in addressing agricultural and medical challenges posed by fungal pathogens (Kaddouri, Benabbes, Ouahhoud, Abdellattif, Hammouti, & Touzani, 2022).
properties
IUPAC Name |
2-[3-cyclopropyl-4-(difluoromethyl)-6-(1,3-dimethylpyrazol-4-yl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N5O2/c1-8-11(6-23(2)21-8)12-5-10(16(18)19)14-15(9-3-4-9)22-24(7-13(25)26)17(14)20-12/h5-6,9,16H,3-4,7H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUUELNZXMNYDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=NC3=C(C(=C2)C(F)F)C(=NN3CC(=O)O)C4CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Cyclopropyl-4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


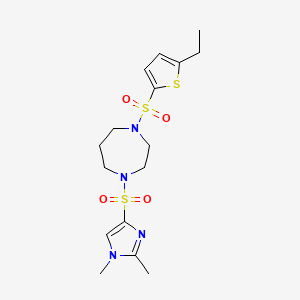
![Methyl 1-((2-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2579913.png)
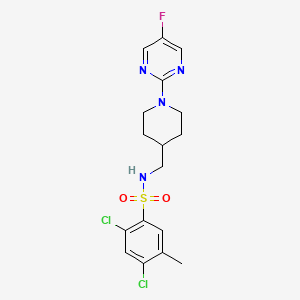

![N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2579918.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2579920.png)
![2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2579922.png)
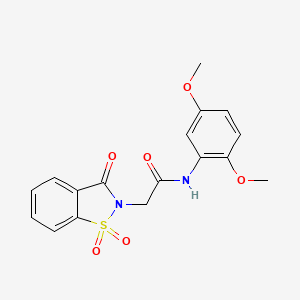

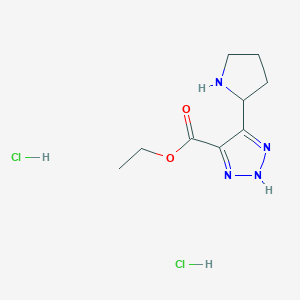
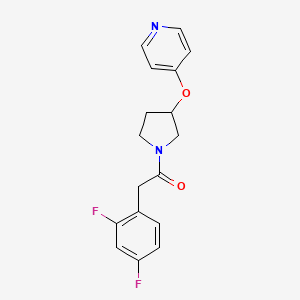
![2-chloro-N-{3-cyano-4-[(4-methylphenyl)sulfinyl]phenyl}benzenecarboxamide](/img/structure/B2579931.png)
